tert-Butyl ((5-Bromopyridin-2-yl)methyl)(cyclopropyl)carbamate
Description
tert-Butyl ((5-Bromopyridin-2-yl)methyl)(cyclopropyl)carbamate is an organic compound with the molecular formula C14H19BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 5-position of the pyridine ring
Properties
IUPAC Name |
tert-butyl N-[(5-bromopyridin-2-yl)methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17(12-6-7-12)9-11-5-4-10(15)8-16-11/h4-5,8,12H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMDBHXVKIRYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=NC=C(C=C1)Br)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-Bromopyridin-2-yl)methyl)(cyclopropyl)carbamate typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Formation of tert-Butyl Carbamate: The brominated pyridine is then reacted with tert-butyl isocyanate to form the tert-butyl carbamate group. This reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Introduction of Cyclopropyl Group: Finally, the cyclopropyl group is introduced through a nucleophilic substitution reaction. The brominated pyridine derivative is treated with cyclopropylamine in the presence of a base such as sodium hydride or potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((5-Bromopyridin-2-yl)methyl)(cyclopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, to form cyclopropyl ketones or carboxylic acids.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Cyclopropyl ketones or carboxylic acids.
Reduction Reactions: Piperidine derivatives.
Scientific Research Applications
tert-Butyl ((5-Bromopyridin-2-yl)methyl)(cyclopropyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored as a potential drug candidate due to its ability to interact with specific molecular targets. Studies focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl ((5-Bromopyridin-2-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its binding affinity and selectivity. The compound can inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate: A similar compound with a methyl group instead of a cyclopropyl group.
tert-Butyl (6-bromopyridin-2-yl)(methyl)carbamate: A derivative with the bromine atom at the 6-position of the pyridine ring.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: A compound with a methoxy group at the 3-position of the pyridine ring.
Uniqueness
tert-Butyl ((5-Bromopyridin-2-yl)methyl)(cyclopropyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with improved properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
